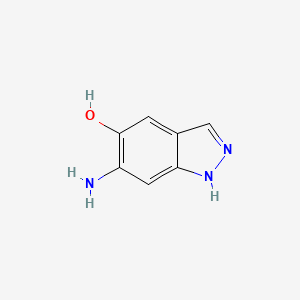

6-amino-1H-indazol-5-ol

説明

6-amino-1H-indazol-5-ol is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of 6-amino-1H-indazol-5-ol is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the immune response by catalyzing the degradation of the essential amino acid tryptophan .

Mode of Action

This compound interacts with its target, IDO1, by inhibiting its activity . This inhibition results in the suppression of IDO1 protein expression . The compound’s interaction with IDO1 leads to a decrease in the degradation of tryptophan, thereby affecting the immune response .

Biochemical Pathways

The inhibition of IDO1 by this compound affects the kynurenine pathway . This pathway is responsible for the degradation of tryptophan. By inhibiting IDO1, the compound reduces the production of kynurenine and other downstream metabolites, which can have various effects on the immune response .

Pharmacokinetics

The compound’s potent anti-proliferative activity suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of this compound’s action is a potent anti-proliferative activity. Specifically, the compound has been shown to have an IC50 value of 0.4 ± 0.3 mM in human colorectal cancer cells (HCT116) . Additionally, the compound’s suppressive activity in HCT116 cells was related to the G2/M cell cycle arrest .

Action Environment

生化学分析

Biochemical Properties

6-amino-1H-indazol-5-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the kynurenine pathway of tryptophan metabolism . By inhibiting IDO1, this compound can modulate immune responses and has shown potential as an anticancer agent . Additionally, this compound interacts with monoamine oxidase (MAO) enzymes, particularly MAO-B, which is involved in the degradation of neurotransmitters . The inhibition of MAO-B by this compound suggests its potential use in treating neurodegenerative disorders .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been shown to induce cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation . This compound also affects cell signaling pathways, such as the suppression of IDO1 protein expression, which plays a role in immune evasion by cancer cells . Furthermore, this compound influences gene expression and cellular metabolism, contributing to its antiproliferative and immunomodulatory effects .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of IDO1, inhibiting its enzymatic activity and thereby reducing the production of kynurenine . This inhibition leads to the accumulation of tryptophan, which can enhance T-cell proliferation and immune response . Additionally, this compound acts as a competitive inhibitor of MAO-B, preventing the breakdown of neurotransmitters and increasing their availability in the synaptic cleft . These interactions highlight the compound’s potential in modulating immune responses and treating neurological disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods In in vitro studies, prolonged exposure to this compound has shown sustained inhibition of cell proliferation and modulation of immune responses . In vivo studies are needed to fully understand its long-term effects and potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit IDO1 activity and modulate immune responses without significant toxicity . At higher doses, potential toxic effects, such as hepatotoxicity and neurotoxicity, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with IDO1 and MAO-B . By inhibiting IDO1, the compound affects the kynurenine pathway, leading to increased tryptophan levels and altered immune responses . Its inhibition of MAO-B impacts the metabolism of neurotransmitters, resulting in increased levels of serotonin, dopamine, and other monoamines . These metabolic effects contribute to the compound’s potential therapeutic applications in cancer and neurological disorders .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . Studies have shown that this compound accumulates in certain tissues, including the liver and brain, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes, IDO1 and MAO-B . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy and specificity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

科学的研究の応用

Anticancer Properties

6-Amino-1H-indazol-5-ol and its derivatives have been extensively studied for their anticancer activities. Research indicates that many compounds within this class exhibit potent anti-proliferative effects against various cancer cell lines.

Case Studies and Findings

- Study on 6-Aminoindazole Derivatives : A series of derivatives were synthesized and evaluated for their anti-proliferative activity. One notable compound, N-(4-fluorobenzyl)-1H-indazol-6-amine (9f), demonstrated an IC50 value of 14.3 μM against the HCT116 colorectal cancer cell line, while showing non-cytotoxicity in normal lung fibroblast cells (IC50 > 100 μM) . This suggests a promising selectivity for cancer cells over normal cells.

- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : Another study focused on designing indazole derivatives as IDO inhibitors, which are crucial in cancer immunotherapy. The compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine exhibited an IC50 value of 0.4 mM against HCT116 cells, indicating potential for further development as an anticancer agent .

Synthesis Approaches

- Acetylation and Reductive Amination : This method involves using 6-aminoindazole as a starting material to produce various derivatives through straightforward chemical reactions .

- Three-component Reactions : A novel approach includes the reaction of 1H-indol-6-amine with aromatic aldehydes and cyclic 1,3-dicarbonyl compounds to yield diverse products with potential biological activities .

Biological Evaluations

The biological activities of 6-aminoindazole derivatives have been assessed through various in vitro assays:

Evaluation Techniques

- Sulforhodamine B (SRB) Assay : This assay is commonly used to evaluate the cytotoxicity and anti-proliferative effects of synthesized compounds on cancer cell lines .

Key Findings from Biological Evaluations

| Compound Name | Cell Line Tested | IC50 Value (μM) | Remarks |

|---|---|---|---|

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 | 14.3 | Effective with low toxicity to normal cells |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 | 400 | Potential IDO inhibitor |

| Indazole Derivative (2f) | Various | <30 | Multi-target inhibitor with anti-cancer properties |

Other Therapeutic Applications

Beyond oncology, 6-aminoindazole derivatives are being explored for other therapeutic applications:

Potential Uses

- Cardiovascular Diseases : Some indazole derivatives are under investigation for their effects on cardiovascular systems, showing promise in clinical trials .

- Neurological Applications : Certain compounds have been identified as agonists for serotonin receptors, which may have implications in treating conditions like glaucoma .

化学反応の分析

Substitution Reactions

The amino and hydroxyl groups in 6-amino-1H-indazol-5-ol enable nucleophilic and electrophilic substitutions.

Key Reactions:

-

Aromatic C–H Functionalization :

-

Cu(II)-catalyzed cross-coupling with aryl boronic acids yields (arylamino)-indazole derivatives. For example, coupling with phenylboronic acid forms 6-(phenylamino)-1H-indazol-5-ol under mild conditions (1,4-dioxane/H₂O, 90°C, PdCl₂(dppf) catalyst) .

-

Regioselectivity in C–H activation is influenced by electronic effects. Computational studies show preferential activation at the C4 position in 5-N-aryl-indazoles (ΔG‡ = 22.07 kcal/mol at C5 vs. 17.80 kcal/mol at C7) .

-

Acylation and Alkylation

The amino group undergoes typical acylation and alkylation reactions:

-

Acylation : Reaction with chloroacetic anhydride in alkaline conditions forms N-acetyl-6-amino-1H-indazol-5-ol .

-

Reductive Amination : Condensation with aldehydes (e.g., 4-fluorobenzaldehyde) followed by NaBH₄ reduction produces N-alkylated derivatives with anticancer activity (IC₅₀ = 2.9–59.0 μM in HCT116 cells) .

Electrophilic Aromatic Substitution (EAS)

The indazole ring participates in EAS reactions under acidic conditions:

-

Hydroxymethylation : Reaction with formaldehyde in HCl yields 6-amino-1-(hydroxymethyl)-1H-indazol-5-ol . DFT calculations confirm a two-step mechanism: (1) protonation of indazole, (2) electrophilic attack by formaldehyde .

| Substituent Position | Reaction Outcome | Energy Barrier (ΔG‡, kcal/mol) |

|---|---|---|

| C7 (7-nitro derivative) | Predominant 2-CH₂OH isomer due to steric effects | 15.2 |

| C4 (4-nitro derivative) | Mixture of 1-CH₂OH and 2-CH₂OH (95:5 ratio) | 14.8 |

Cyclization and Heterocycle Formation

This compound serves as a precursor for fused heterocycles:

Oxidation and Reduction

-

Oxidation : The hydroxyl group can be oxidized to a ketone using KMnO₄ or CrO₃, forming 6-amino-1H-indazol-5-one .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indazole ring to a tetrahydroindazole derivative .

Biological Activity Correlations

Derivatives of this compound exhibit pharmacological properties:

特性

IUPAC Name |

6-amino-1H-indazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-5-2-6-4(1-7(5)11)3-9-10-6/h1-3,11H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLWAEKUAVYKDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。